6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolin-8-one derivative featuring a [1,3]dioxolo[4,5-g] fused ring system, a 3-methylbutyl chain at position 7, and a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 2-methoxyphenyl group at position 4. The quinazolinone core is a well-studied scaffold in medicinal chemistry due to its bioactivity, particularly in antimicrobial and anticancer contexts . The [1,3]dioxolo group enhances planarity and may improve binding affinity to biological targets, while the oxadiazole ring contributes to electron-deficient properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14(2)8-9-28-23(29)16-10-19-20(32-13-31-19)11-17(16)25-24(28)34-12-21-26-22(27-33-21)15-6-4-5-7-18(15)30-3/h4-7,10-11,14H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUBLVHORGXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the oxadiazole ring: This can be achieved by reacting 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate electrophile.
Attachment of the oxadiazole to the quinazolinone core: This step involves the reaction of the oxadiazole derivative with a quinazolinone precursor under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Introduction of the dioxolo ring: This can be done through a cyclization reaction involving a suitable diol and an acid catalyst.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazolinone derivatives. The incorporation of oxadiazole rings is known to enhance the biological activity against various pathogens. For instance:
- A study demonstrated that related quinazolinone compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria using the broth microdilution method. Compounds with halogen substitutions showed enhanced efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Another investigation focused on the synthesis of oxadiazole derivatives that displayed potent antimicrobial properties, suggesting that modifications in the structure could lead to improved activity against resistant bacterial strains .
Anticancer Potential
The quinazolinone framework has been extensively researched for its anticancer properties. The following points summarize key findings:
- Quinazolinone derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation and survival. This makes them promising candidates for targeted cancer therapy .
- A study reported the synthesis of novel quinazolinone derivatives that demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. These compounds were evaluated for their ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Activity Assessment :
- Anticancer Activity Evaluation :
Mechanism of Action
The mechanism of action of 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The oxadiazole and dioxolo groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include quinazoline derivatives with variations in heterocyclic substituents, alkyl chains, and aryl groups. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Discussion:
- Solubility: The target compound’s low solubility (inferred from its nonpolar 3-methylbutyl and methoxyphenyl groups) contrasts with the moderate solubility of triazole-containing analogs, which benefit from hydrogen-bonding capabilities .
- The oxadiazole moiety may enhance target specificity compared to triazole derivatives .
Biological Activity
The compound 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one , referred to as Compound A for brevity, is a complex heterocyclic molecule featuring oxadiazole and quinazoline moieties. This article reviews its biological activities, particularly focusing on its potential as an anticancer agent, based on recent research findings.
Chemical Structure and Properties
Compound A has the following molecular formula:
with a molecular weight of approximately 450.5 g/mol . The structure includes a methoxyphenyl group and a sulfanyl linkage which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Compound A has shown promising results in various in vitro assays against different cancer cell lines.
- Mechanism of Action :
-
In Vitro Studies :
- In a study involving multiple cancer cell lines (including MCF-7 and HCT-116), derivatives similar to Compound A exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Table 1 summarizes the IC50 values of various derivatives against selected cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound A | HCT-116 | 0.78 |
| Reference (Doxorubicin) | MCF-7 | 1.93 |
| Reference (Doxorubicin) | HCT-116 | 2.84 |
Other Biological Activities
In addition to anticancer properties, compounds containing oxadiazole rings have been investigated for other therapeutic effects:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use in treating infections .
- Anti-inflammatory Properties : Certain compounds exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Case Studies
-
Study on Antitumor Activity :
- A comprehensive study conducted by the National Cancer Institute evaluated the antitumor activity of various oxadiazole derivatives, including those structurally related to Compound A. Results indicated that these compounds significantly inhibited tumor growth in vitro across multiple cancer types .
- Structure-Activity Relationship (SAR) :
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, including the formation of the oxadiazole ring, sulfanyl linkage, and quinazolinone core. Key challenges include:
- Oxadiazole Cyclization : Requires precise temperature control (e.g., reflux in ethanol/methanol) and stoichiometric ratios to avoid side products like imine intermediates .
- Sulfanyl Group Incorporation : Thiol-alkylation reactions demand inert atmospheres (e.g., nitrogen) to prevent oxidation of the sulfhydryl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve cyclization yields .
Optimization Strategies : Use real-time monitoring (e.g., TLC or HPLC) to track intermediates and adjust reaction times. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to identify optimal conditions .
Advanced: How can computational methods resolve contradictions in spectroscopic data during structural validation?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or conformational flexibility. Methodological approaches include:
- DFT Calculations : Compare computed chemical shifts (via Gaussian or ORCA) with experimental NMR spectra to identify dominant tautomers or conformers .
- Molecular Dynamics (MD) Simulations : Model solvent effects and thermal fluctuations to explain unexpected peaks (e.g., solvent-dependent splitting in H NMR) .
- In Silico Fragmentation : Tools like MS-Fragment (via MetFrag) predict mass spectral patterns, aiding in distinguishing isobaric impurities from the target compound .
Basic: What analytical techniques are critical for confirming the compound’s purity and structure?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula by matching exact mass (<5 ppm error) .
- Multinuclear NMR : H and C NMR identify substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole carbons at δ 160–170 ppm) .
- FT-IR Spectroscopy : Validates functional groups (e.g., C=O stretch in quinazolinone at ~1680 cm) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for patent applications .
Advanced: How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- Generative AI Models : Tools like MolGPT or REINVENT propose structurally novel derivatives while adhering to Lipinski’s rules .
- SwissADME Predictions : Calculate logP, solubility, and bioavailability to prioritize candidates. For example, reducing logP (via polar substituents) may improve aqueous solubility .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory analogs) .
- Feedback Loops : Integrate experimental ADMET data into AI training sets to refine predictions iteratively .
Basic: What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies :
- Light Sensitivity : Expose to UV (365 nm) and visible light for 72 hours; quantify photodegradants using LC-MS .
Advanced: How can contradictory biological activity data be reconciled across different assay systems?
Answer:
- Assay-Specific Artifacts : Test for false positives (e.g., redox interference in MTT assays) using orthogonal assays like CellTiter-Glo .
- Membrane Permeability : Compare IC values in cell-based vs. cell-free assays. Low permeability (predicted via PAMPA) may explain reduced activity in cellular models .
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates that may mask parent compound efficacy .
Basic: What solvent systems are optimal for recrystallization to achieve high-purity batches?
Answer:
- Binary Mixtures : Ethyl acetate/hexane (3:7) for polar intermediates; dichloromethane/petroleum ether for non-polar final products .
- Gradient Crystallization : Slowly evaporate acetone/water (9:1) to induce controlled crystal growth, minimizing amorphous impurities .
- Hot Filtration : Pre-dissolve in warm DMSO and filter through 0.2 µm PTFE membranes to remove insoluble particulates .
Advanced: What strategies can address low yields in the final cyclization step of the quinazolinone core?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300W) while improving yields by 20–30% .
- Catalytic Systems : Employ Pd(OAc)/Xantphos for Ullmann-type couplings to form the C–N bond in the quinazolinone ring .
- In Situ Monitoring : Use ReactIR to detect intermediates and adjust reagent addition rates dynamically .
Basic: How can researchers validate the compound’s drug-likeness using in silico tools?
Answer:
- SwissADME Profiling : Input SMILES string to compute key parameters:
Advanced: How can quantum mechanical calculations guide the interpretation of ambiguous spectroscopic data?
Answer:
- NMR Chemical Shift Prediction : Use GIAO-DFT (B3LYP/6-311+G(d,p)) to simulate H/C shifts and assign overlapping signals .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism with computed spectra to resolve enantiomeric purity issues .
- Spin-Spin Coupling Analysis : Calculate coupling constants via DFT to validate proposed conformational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
